4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol
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Overview
Description
4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol is an organic compound with the molecular formula C15H16O3. It is also known by its common name, 5-hydroxybisphenol A. This compound is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a benzene ring with two hydroxyl groups at the 1 and 2 positions. The compound has a molecular weight of 244.286 g/mol and a density of 1.233 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol typically involves the reaction of bisphenol A with catechol under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): A well-known compound with similar structural features but lacking the cyclohexyl group.
Catechol-BPA: A derivative of bisphenol A with additional hydroxyl groups.
Uniqueness
4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
138939-15-8 |
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Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[2-(4-cyclohexylphenyl)propan-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C21H26O2/c1-21(2,18-12-13-19(22)20(23)14-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h8-15,22-23H,3-7H2,1-2H3 |
InChI Key |
NBKMOQDHRVFQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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